molecular formula C11H21N3 B13527714 2-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)propan-1-amine

2-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)propan-1-amine

Cat. No.: B13527714
M. Wt: 195.30 g/mol
InChI Key: BGYVKPBBGFVAOE-UHFFFAOYSA-N
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Description

2-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)propan-1-amine is a chemical compound with the molecular formula C11H21N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)propan-1-amine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with isopropyl bromide under basic conditions to form the isopropyl derivative. This intermediate is then reacted with 1-bromo-3-chloropropane in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Dimethyl-1H-pyrazol-4-yl)methanol
  • 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
  • (1-Isopropyl-1H-pyrazol-4-yl)methanol

Uniqueness

2-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)propan-1-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Biological Activity

2-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, has been studied for various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical formula for this compound is C12H19N3C_{12}H_{19}N_3 with a molecular weight of approximately 207.30 g/mol. Its structure features a pyrazole ring substituted with isopropyl and dimethyl groups, which contribute to its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, in vitro evaluations have shown that certain pyrazole derivatives possess strong inhibitory effects against various pathogens, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.22 μg/mL, indicating potent activity against bacteria such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
4a0.25Escherichia coli
5a0.30Pseudomonas aeruginosa

Anti-inflammatory Effects

In addition to antimicrobial properties, studies have indicated that pyrazole derivatives can exhibit anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, suggesting their potential use in treating inflammatory diseases.

Anticancer Activity

Research has also explored the anticancer potential of pyrazole derivatives. Certain compounds have shown the ability to induce apoptosis in cancer cell lines while exhibiting low cytotoxicity towards normal cells. The IC50 values for these compounds often exceed 60 μM, indicating a selective effect on cancer cells .

Case Study 1: Antimicrobial Evaluation

A study conducted by Mohamed et al. evaluated the antimicrobial activity of several pyrazole derivatives against resistant bacterial strains. The results indicated that compound 7b not only inhibited bacterial growth effectively but also reduced biofilm formation significantly compared to traditional antibiotics like Ciprofloxacin .

Case Study 2: Cytotoxicity Assessment

In another investigation focusing on anticancer activity, researchers assessed the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The study found that while these compounds were effective at inducing cell death in cancer cells, they maintained a favorable safety profile with minimal toxicity to healthy cells .

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

2-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)propan-1-amine

InChI

InChI=1S/C11H21N3/c1-7(2)14-10(5)11(8(3)6-12)9(4)13-14/h7-8H,6,12H2,1-5H3

InChI Key

BGYVKPBBGFVAOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)C(C)CN

Origin of Product

United States

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